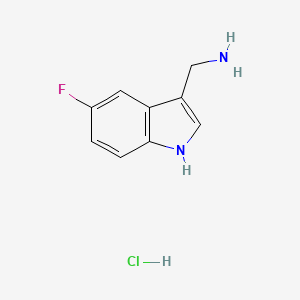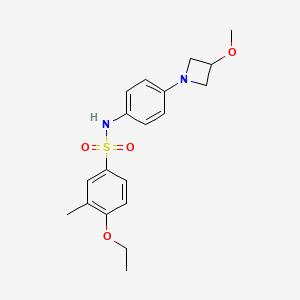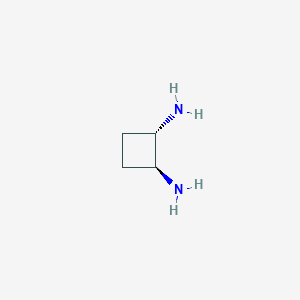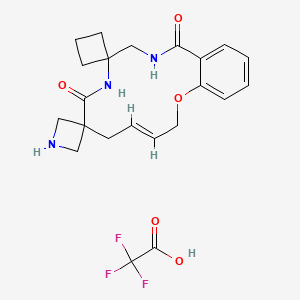
(5-Fluoro-1H-indol-3-yl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(5-Fluoro-1H-indol-3-yl)methanamine hydrochloride” is a chemical compound with the molecular weight of 200.64 . It has the IUPAC name this compound . The InChI code for this compound is 1S/C9H9FN2.ClH/c10-7-1-2-9-8(3-7)6(4-11)5-12-9;/h1-3,5,12H,4,11H2;1H .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H9FN2.ClH/c10-7-1-2-9-8(3-7)6(4-11)5-12-9;/h1-3,5,12H,4,11H2;1H . This code provides a standard way to encode the molecular structure using text, which can be helpful for searching and identifying the compound.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . The melting point of the compound is between 99-100 degrees Celsius .科学的研究の応用
Luminescence and Electroluminescence Tuning
Research into the luminescence of BPh2(X-2-PI) complexes, where X-2-PI includes 5-fluoro-2-(2‘-pyridyl)indole, has demonstrated the potential of (5-Fluoro-1H-indol-3-yl)methanamine Hydrochloride derivatives in tuning luminescence and electroluminescence properties. Such derivatives have shown significant promise in applications ranging from organic light-emitting diodes (OLEDs) to bioimaging, due to their ability to undergo shifts in emission maxima based on the substituent groups on the indole ligand. This adaptability suggests a broad utility in materials science and molecular engineering, where precise control over photophysical properties is crucial (Liu et al., 2002).
Serotonin Receptor Agonism and Antidepressant Potential
Studies on novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have identified this compound analogs as potent serotonin 5-HT1A receptor-biased agonists. These compounds have demonstrated significant antidepressant-like activity in preclinical models, highlighting their potential as therapeutic agents for depression. The research underscores the role of 5-HT1A receptor agonism in the pharmacological treatment of depressive disorders, with these compounds exhibiting robust efficacy and favorable pharmacokinetic profiles (Sniecikowska et al., 2019).
Synthesis of Neurokinin-1 Receptor Antagonists
Research into the synthesis of neurokinin-1 (NK1) receptor antagonists has explored the use of this compound in the development of orally active, water-soluble compounds. These NK1 receptor antagonists show promise in both intravenous and oral clinical administration for conditions like depression and emesis. The work demonstrates the versatility of this compound derivatives in medicinal chemistry, especially in enhancing the solubility and bioavailability of therapeutic agents (Harrison et al., 2001).
Insights into Electronic Structure and Solvation Effects
The electronic structure and solvation effects of 5-hydroxyindole derivatives, closely related to this compound, have been investigated to understand their absorption and emission spectra across different phases. This research provides valuable insights into the photophysical behavior of these compounds, which is critical for their application in fluorescent labeling and imaging technologies. Understanding the role of hydrogen bonding and solvent interactions helps in designing more efficient and specific probes for biological applications (Robinson et al., 2009).
Novel Synthesis Methods for 3-Indolyl-methanamines
Innovative synthetic methodologies for creating 3-Indolyl-methanamines from indoles, aldehydes, and nitrobenzenes have been developed using this compound derivatives. These methods emphasize the efficiency and high yields of the reactions in water, presenting an environmentally friendly and practical approach for synthesizing indole-based compounds. This research contributes to the broader field of green chemistry by providing more sustainable synthetic routes for complex organic molecules (Das et al., 2013).
作用機序
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes .
Biochemical Pathways
Indole derivatives have been reported to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological activities .
特性
IUPAC Name |
(5-fluoro-1H-indol-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2.ClH/c10-7-1-2-9-8(3-7)6(4-11)5-12-9;/h1-3,5,12H,4,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZVMHMSWLAKCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-(4-benzylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2784454.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2784455.png)
![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine](/img/structure/B2784457.png)

![Methyl 2-chloro-4-[4-(trifluoromethyl)piperidino]benzenecarboxylate](/img/structure/B2784460.png)






